![molecular formula C11H17NO3 B14721091 {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone CAS No. 6345-99-9](/img/structure/B14721091.png)
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone is a complex organic compound characterized by its unique structure, which includes dicyclopropylmethylidene and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone typically involves the reaction of dicyclopropylmethylideneamine with propoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {[(Cyclopropylmethylidene)amino]oxy}(ethoxy)methanone
- {[(Cyclopropylmethylidene)amino]oxy}(butoxy)methanone
- {[(Dicyclopropylmethylidene)amino]oxy}(methoxy)methanone
Uniqueness
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone is unique due to its dicyclopropylmethylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
6345-99-9 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(dicyclopropylmethylideneamino) propyl carbonate |
InChI |
InChI=1S/C11H17NO3/c1-2-7-14-11(13)15-12-10(8-3-4-8)9-5-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
OVERICFSTYBNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)ON=C(C1CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


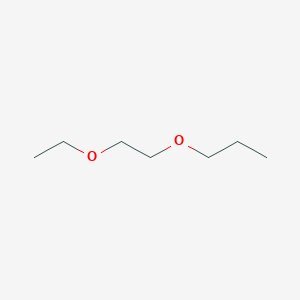
![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
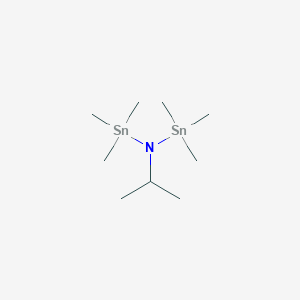
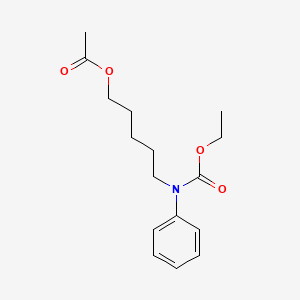
![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)

![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
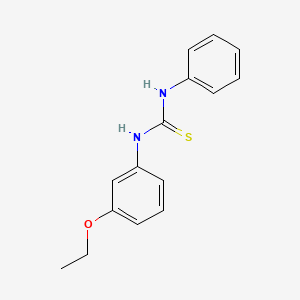
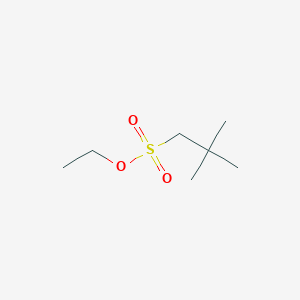


![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)


